molecular formula C16H17FN4O3S B12179913 2-(3-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-5-oxopyrrolidine-3-carboxamide

2-(3-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B12179913
M. Wt: 364.4 g/mol
InChI Key: OPWGIQKSDXXJJT-UHFFFAOYSA-N
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Description

2-(3-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a fluorophenyl group, a thiadiazole ring, and a pyrrolidine carboxamide structure, making it a unique molecule with diverse chemical properties.

Preparation Methods

The synthesis of 2-(3-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-5-oxopyrrolidine-3-carboxamide involves multiple steps, including the formation of the thiadiazole ring and the attachment of the fluorophenyl group. Common synthetic routes include:

    Formation of Thiadiazole Ring: This can be achieved through the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization.

    Attachment of Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions.

    Final Coupling: The final step involves coupling the thiadiazole and fluorophenyl intermediates with the pyrrolidine carboxamide under specific reaction conditions, such as the use of coupling agents like EDCI or DCC.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

2-(3-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorophenyl group or the thiadiazole ring.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the carboxamide group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions.

Scientific Research Applications

2-(3-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe for studying enzyme interactions and protein-ligand binding.

    Medicine: It could be investigated for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: The compound may find applications in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar compounds to 2-(3-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-5-oxopyrrolidine-3-carboxamide include:

    2-(4-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-5-oxopyrrolidine-3-carboxamide: This compound differs by the position of the fluorine atom on the phenyl ring.

    2-(3-chlorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-5-oxopyrrolidine-3-carboxamide: This compound has a chlorine atom instead of a fluorine atom on the phenyl ring.

    2-(3-fluorophenyl)-N-[(2E)-5-(hydroxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-5-oxopyrrolidine-3-carboxamide: This compound has a hydroxymethyl group instead of a methoxymethyl group on the thiadiazole ring.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H17FN4O3S

Molecular Weight

364.4 g/mol

IUPAC Name

2-(3-fluorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C16H17FN4O3S/c1-21-13(22)7-11(14(21)9-4-3-5-10(17)6-9)15(23)18-16-20-19-12(25-16)8-24-2/h3-6,11,14H,7-8H2,1-2H3,(H,18,20,23)

InChI Key

OPWGIQKSDXXJJT-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(CC1=O)C(=O)NC2=NN=C(S2)COC)C3=CC(=CC=C3)F

Origin of Product

United States

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